molecular formula C16H16ClN B1268826 1-Benzhydryl-3-chloroazetidine CAS No. 959256-87-2

1-Benzhydryl-3-chloroazetidine

Cat. No.: B1268826
CAS No.: 959256-87-2
M. Wt: 257.76 g/mol
InChI Key: YIYZKCLFOGVBNG-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-chloroazetidine is an organic compound with the molecular formula C16H16ClN. It is a heterocyclic compound containing a nitrogen atom within a four-membered azetidine ring. The compound is characterized by the presence of a benzhydryl group and a chlorine atom attached to the azetidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzhydryl-3-chloroazetidine can be synthesized through several synthetic routes. One common method involves the reaction of benzhydryl chloride with azetidine in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures. The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure purity and consistency .

Chemical Reactions Analysis

Types of Reactions: 1-Benzhydryl-3-chloroazetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), bases (sodium hydride), solvents (dimethylformamide).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).

    Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).

Major Products:

Scientific Research Applications

1-Benzhydryl-3-chloroazetidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-chloroazetidine involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as DNA, proteins, and enzymes. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-Benzhydryl-3-chloroazetidine can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific combination of a benzhydryl group and a chlorine atom on the azetidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

1-Benzhydryl-3-chloroazetidine is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound, characterized by its azetidine ring structure and a benzhydryl substituent, has been investigated for various therapeutic applications, particularly its antimicrobial and antifungal properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H18ClNC_{16}H_{18}ClN, with a molecular weight of approximately 273.77 g/mol. The presence of the chlorine atom at the third position of the azetidine ring is significant as it influences the compound's reactivity and interaction with biological targets.

This compound functions primarily as an alkylating agent , which means it can form covalent bonds with nucleophilic sites on biomolecules such as DNA, proteins, and enzymes. This interaction can lead to:

  • Inhibition of enzyme activity : By binding to active sites on enzymes, the compound may disrupt metabolic pathways.
  • Disruption of cellular processes : The covalent modifications can interfere with normal cellular functions, potentially leading to apoptosis (programmed cell death).
  • Antimicrobial effects : Preliminary studies indicate that the compound exhibits activity against various microorganisms, suggesting its potential use in treating infections.

Antimicrobial and Antifungal Properties

Research has shown that this compound possesses notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains and fungi. The following table summarizes some key findings from these studies:

Microorganism Activity Observed Reference
Staphylococcus aureusInhibitory effect
Escherichia coliModerate inhibition
Candida albicansSignificant antifungal activity

These findings suggest that this compound could be a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

A number of studies have explored the biological implications of this compound. For instance, a study focused on its role in inhibiting histone deacetylases (HDACs), which are critical in regulating gene expression. The compound was found to exhibit selective inhibition of HDAC6 with nanomolar IC50 values, indicating strong potential for use in cancer therapy where HDAC inhibition is beneficial.

Clinical Implications

While there are no extensive clinical trials specifically involving this compound reported in the literature, its structural analogs have been studied in various clinical settings. For example, related azetidine compounds have shown promise in treating conditions such as cancer and infections due to their ability to modulate cellular pathways.

Properties

IUPAC Name

1-benzhydryl-3-chloroazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYZKCLFOGVBNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344520
Record name 1-Benzhydryl-3-chloroazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959256-87-2
Record name 1-Benzhydryl-3-chloroazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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